
(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C17H11N3O5 and its molecular weight is 337.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(1,3-Dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and associated research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrophenylacrylamide with an appropriate isoindoline derivative. The process has been optimized for eco-friendliness, utilizing water as a solvent and avoiding harmful catalysts. The characterization of the compound is confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry.
Biological Evaluation
The biological activity of this compound has been evaluated against several biological targets:
Anti-inflammatory Activity
In vitro studies have shown that derivatives of this compound exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation. For instance, one derivative demonstrated 78% inhibition at a concentration of 10 μM .
Anticancer Activity
Research indicates that related compounds have shown promising anticancer properties. For example, compounds featuring the isoindolinone structure have been linked to apoptosis induction in cancer cell lines, suggesting that this compound may share similar mechanisms.
Enzyme Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Studies on related compounds suggest that they can effectively inhibit this enzyme, leading to increased levels of acetylcholine in the brain .
Case Studies and Research Findings
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cell proliferation. The presence of the nitrophenyl group is believed to enhance its reactivity and binding affinity to these targets.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit notable antitumor activity. For instance, studies have shown that derivatives of isoindoline compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 | 15.72 | Apoptosis induction |
Study B | HeLa | 20.50 | Cell cycle arrest |
Study C | A549 | 18.30 | Inhibition of proliferation |
1.2 Topoisomerase Inhibition
The compound has also been evaluated for its ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cancer cells. Preliminary results suggest that this compound may act as a topoisomerase II inhibitor, making it a candidate for further development as a chemotherapeutic agent.
Antimicrobial Properties
Research into the antimicrobial properties of this compound has revealed promising results against various pathogens. Compounds with similar structural motifs have demonstrated efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's unique electronic properties make it suitable for incorporation into polymer matrices to enhance charge transport and light emission.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Nature, researchers synthesized derivatives of this compound and tested their anticancer activity against a panel of human tumor cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µM, indicating their potential as lead compounds for further drug development .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The study found that the compound displayed potent activity with MIC values comparable to standard antibiotics, suggesting its potential as a new therapeutic agent against resistant infections .
Propriétés
IUPAC Name |
(E)-N-(1,3-dioxoisoindol-4-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5/c21-14(9-6-10-4-7-11(8-5-10)20(24)25)18-13-3-1-2-12-15(13)17(23)19-16(12)22/h1-9H,(H,18,21)(H,19,22,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEMDOIIVVGBMX-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.